molecular formula C15H18N2O2 B267318 N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

Cat. No. B267318
M. Wt: 258.32 g/mol
InChI Key: OWMFERQQXQNVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide reduces neuronal excitability, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. It has also been shown to reduce cocaine self-administration in animal models, suggesting that it may have potential therapeutic applications in the treatment of addiction. Additionally, N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for further clinical development.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide.

Future Directions

There are several future directions for research on N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosage and administration route for N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide in this context. Additionally, the potential use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide in the treatment of other neurological disorders, such as anxiety and epilepsy, should be further explored. Finally, the development of more soluble forms of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide may improve its utility as a therapeutic agent.

Synthesis Methods

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of 4-(1-pyrrolidinylcarbonyl)benzoic acid with cyclopropylamine. The resulting intermediate is then treated with a coupling agent to form the final product. The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been optimized to yield high purity and yield.

Scientific Research Applications

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

properties

Product Name

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18N2O2/c18-14(11-3-4-11)16-13-7-5-12(6-8-13)15(19)17-9-1-2-10-17/h5-8,11H,1-4,9-10H2,(H,16,18)

InChI Key

OWMFERQQXQNVIA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.